2-amino-4-(3-bromophenyl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile
Description
2-Amino-4-(3-bromophenyl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile is a pyranochromene derivative characterized by a fused pyrano-chromene core, a 3-bromophenyl substituent at the 4-position, and a nitrile group at the 3-position. This compound belongs to a broader class of 2-amino-4-aryl-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitriles, which are renowned for their diverse pharmacological activities, including antitumor, antiviral, and anti-inflammatory properties .
Properties
IUPAC Name |
2-amino-4-(3-bromophenyl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11BrN2O3/c20-11-5-3-4-10(8-11)15-13(9-21)18(22)25-17-12-6-1-2-7-14(12)24-19(23)16(15)17/h1-8,15H,22H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFCWSBIPWQILAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C(C(=C(O3)N)C#N)C4=CC(=CC=C4)Br)C(=O)O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Base-Catalyzed Three-Component Condensation
The most common method involves a one-pot reaction of 4-hydroxycoumarin , malononitrile , and 3-bromobenzaldehyde in the presence of a base catalyst. Triethylamine (TEA) or potassium carbonate (K₂CO₃) are frequently employed.
Procedure
-
Reactants :
-
4-Hydroxycoumarin (1.0 equiv)
-
Malononitrile (1.0 equiv)
-
3-Bromobenzaldehyde (1.0 equiv)
-
-
Catalyst : Triethylamine (5 mol%) or K₂CO₃ (10 mol%)
-
Solvent : Acetonitrile or ethanol
-
Workup : Precipitation with ice-cold water, filtration, and recrystallization from ethanol.
Thiourea Dioxide-Catalyzed Synthesis
Thiourea dioxide (TUD) acts as an eco-friendly organocatalyst in aqueous media, enhancing reaction efficiency.
Procedure
Key Data
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times while maintaining high yields.
Procedure
Key Data
| Parameter | Value | Source |
|---|---|---|
| Yield | 89–92% | |
| Reaction Time | 2 minutes | |
| Energy Efficiency | 80% reduction vs. conventional |
Green Chemistry Approaches
Procedure
Key Data
Spectroscopic Characterization
The compound is characterized by:
-
IR : Bands at ~2190 cm⁻¹ (C≡N), ~1675 cm⁻¹ (C=O), and ~3380 cm⁻¹ (NH₂).
-
¹H NMR (DMSO-d₆): δ 4.51 (s, 1H, CH), 7.12–7.95 (m, aromatic H), 7.29 (brs, NH₂).
-
¹³C NMR : Peaks at δ 158–195 ppm (C=O), 117–143 ppm (aromatic C), and ~58 ppm (CH).
Comparative Analysis of Methods
| Method | Catalyst | Solvent | Time | Yield | Advantages |
|---|---|---|---|---|---|
| Base-Catalyzed MCR | TEA/K₂CO₃ | Acetonitrile | 2–4 h | 75–88% | High reproducibility |
| Thiourea Dioxide | TUD | Water | 1.5–2 h | 82–90% | Eco-friendly, reusable catalyst |
| Microwave-Assisted | CoFe₂(C₄H₄O₆)₃ | Water | 2 min | 89–92% | Ultra-fast, energy-efficient |
| Aqueous-Mediated | HTMAB | Water | 1–3 h | 76–85% | Solvent-free, scalable |
Mechanistic Insights
The reaction proceeds via a Michael addition-cyclization pathway:
-
Michael Addition : Malononitrile attacks the carbonyl group of 3-bromobenzaldehyde.
-
Cyclization : 4-Hydroxycoumarin undergoes nucleophilic attack, forming the pyrano[3,2-c]chromene core.
-
Aromatization : Elimination of water yields the final product.
Challenges and Optimization
-
Regioselectivity : The 3-bromophenyl group’s steric bulk may reduce yields; optimized catalysts (e.g., TUD) improve selectivity.
-
Purification : Column chromatography is avoided in most protocols, favoring precipitation/crystallization.
-
Scale-Up : Microwave and aqueous methods are preferred for industrial applications due to shorter cycles and lower costs .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(3-bromophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromen-3-yl cyanide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert nitro groups to amines.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
The applications of 2-amino-4-(3-bromophenyl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile are primarily focused on its anticancer activity and its role as an intermediate in synthesizing other bioactive compounds . This compound, and its derivatives, have demonstrated promising results in targeting cancer cells and inhibiting angiogenesis .
Anticancer Activity
In vitro studies A series of 2-amino-4-aryl-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitriles were synthesized and tested for anticancer activities against eight human tumor cell lines . These compounds exhibited high antiproliferative activities and different cancer cell specificities .
Mechanism of action The mechanism of action involves microtubule disruption, centrosome de-clustering, and G2/M cell cycle arrest in 518 A2 melanoma cells . The compounds also demonstrated anti-angiogenic effects both in vitro and in vivo .
Structural Activity Relationship Research indicates that substitutions at the second, third, and fourth positions of 4-aryl-4H-chromenes produce potent antitumor activity . Halogenation at the third position, particularly with fluorine (F) or bromine (Br), generally enhances cytotoxicity .
Synthesis and Structural Analysis
Synthesis 2-amino-4-aryl-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitriles are synthesized through a three-component reaction involving 4-hydroxycoumarin, malononitrile, and substituted benzaldehydes or pyridine carbaldehydes .
Structural Features The structural parameters of ethyl 2-amino-4-(3-bromophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate are comparable to those of ethyl 2-amino-4-(2-methoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate, with the main difference being the presence of a bromine atom in the former . The title compound's bond distances and angles are within normal ranges . The pyrano ring constructed by C4-C8 and O3 atoms has an angle of 88.5° .
Crystal Structure The crystal structure of ethyl 2-amino-4-(3-bromophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate is monoclinic with space group P21/c . The cell parameters are a = 10.146(5) Å, b = 8.188(4) Å, c = 22.204(4) Å, and β = 90.720(9)° .
Potential as a Pharmaceutical Intermediate
Building Block this compound can serve as a building block for synthesizing diverse chromene derivatives .
Versatile reactions The presence of amino, bromo, and carbonitrile groups allows for various chemical modifications, potentially leading to new compounds with enhanced biological activities .
Mechanism of Action
The mechanism of action of 2-amino-4-(3-bromophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromen-3-yl cyanide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Anti-HIV Activity
- 2-Amino-4-(1-naphthyl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile (): This compound, featuring a bulky 1-naphthyl group, exhibited inhibitory activity against HIV-1 and HIV-2 in MT-4 cells. The naphthyl moiety likely enhances hydrophobic interactions with viral targets, such as reverse transcriptase.
Antitumor and Antiproliferative Activity
- 2-Amino-4-(3-nitrophenyl)-4H-benzo[h]chromene-3-carbonitrile (): The nitro group at the 3-position confers potent antiproliferative activity by disrupting microtubule assembly.
- AMPC (): A dimeric TFF3 inhibitor with a 4-(6-fluoro-5-methylpyridin-3-yl)phenyl substituent. The target compound’s 3-bromophenyl group lacks the fluorine atom’s electronegativity, which is critical for AMPC’s hydrogen-bonding interactions with TFF3.
Anti-Inflammatory Activity
- 2-Amino-4-(2'-methyl-biphenyl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile (): This derivative showed PLA2 inhibition (IC50 = 12.5 µM), attributed to the biphenyl group’s planar structure facilitating active-site binding. The 3-bromophenyl group in the target compound may exhibit reduced efficacy due to steric hindrance from bromine.
Structural and Physicochemical Comparisons
Crystallographic and Electronic Properties
- 2-Amino-4-(4-methoxyphenyl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile (): The methoxy group’s electron-donating nature enhances solubility via polar interactions, as evidenced by its co-crystal formation with acetic acid.
- Ethyl 2-amino-4-(2-methoxyphenyl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carboxylate (): Replacing the nitrile group with a carboxylate ester introduces hydrogen-bonding capabilities. The target compound’s nitrile group may instead engage in dipole-dipole interactions, affecting crystallization patterns.
Key Research Findings and Implications
- DNA Binding : Analog 4-CC (4-chlorophenyl substituent) binds calf thymus DNA via intercalation, as shown by fluorescence quenching and viscosity changes (). The target compound’s bromine atom, being larger than chlorine, may enhance DNA affinity but reduce specificity due to increased steric bulk .
- Pharmacokinetics : Bromine’s lipophilicity could improve blood-brain barrier penetration compared to polar groups (e.g., methoxy or nitro), making the target compound a candidate for CNS-targeted therapies. However, this may also increase metabolic stability concerns .
- Toxicity Profile: Chlorine and bromine substituents generally exhibit higher cytotoxicity than methoxy or methyl groups (). Structure-activity relationship (SAR) studies suggest that halogen position (meta vs.
Biological Activity
2-amino-4-(3-bromophenyl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article examines its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves a multi-component reaction of 4-hydroxycoumarin, malononitrile, and various substituted benzaldehydes. The reaction is generally conducted under reflux conditions in ethanol .
Anticancer Properties
Recent studies have highlighted the anticancer activity of this compound. A series of derivatives were tested against various human tumor cell lines, revealing significant antiproliferative effects. For instance, certain derivatives demonstrated IC50 values in the low micromolar range against melanoma cells, indicating their potential as anticancer agents. Notably, the bromo-substituted derivatives exhibited enhanced activity compared to their non-bromo counterparts .
Table 1: Antiproliferative Activity of this compound Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 1a | HT-29 (Colon) | 0.5 |
| 1c | HCT-116 (Colon) | 0.15 |
| 1d | MCF-7 (Breast) | 1.08 |
| 1e | A549 (Lung) | 1.48 |
These compounds were observed to disrupt microtubule formation and induce G2/M cell cycle arrest, suggesting a mechanism involving cytoskeletal disruption and antiangiogenic effects both in vitro and in vivo .
Antimicrobial Activity
The compound has also shown antimicrobial properties , particularly against Gram-negative bacteria. In comparative studies, it demonstrated moderate activity against methicillin-resistant Staphylococcus aureus (MRSA) and various fungal species. The structure-activity relationship indicates that the bromine substitution enhances its antimicrobial efficacy compared to other halogenated derivatives .
Table 2: Antimicrobial Activity of Derivatives
| Compound | Target Organism | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|---|
| 2e | MRSA | 21.3 | 1.95 |
| 2f | E. coli | 18.6 | 2.50 |
| 2g | Candida albicans | 15.0 | 3.00 |
Case Studies
A notable case study involved the evaluation of the compound's effect on endothelial cells and cancer cell lines. The study found that treatment with the compound led to significant reductions in angiogenesis markers and altered cellular morphology, further supporting its potential use in cancer therapy .
Q & A
Q. Table 1: Catalyst Efficiency Comparison
| Catalyst | Yield (%) | Reaction Time | Reference |
|---|---|---|---|
| [BMIM][OH] | 91 | 20 min | |
| Fe₃O₄@FSM-16/IL-Pd | 85–95 | 15–30 min | |
| (NH₄)₂HPO₄ | 90 | 60 min |
Advanced: How do electronic and steric effects of aryl substituents (e.g., 3-bromophenyl) influence biological activity and crystallographic data?
Answer:
- Anti-HIV Activity: Derivatives with electron-withdrawing groups (e.g., -NO₂, -CF₃) show enhanced inhibition of HIV-1 reverse transcriptase. For example, 4-(3,5-bis(trifluoromethyl)phenyl) derivatives exhibit IC₅₀ values <1 µM .
- Anticancer Mechanisms: The 3-bromophenyl group may enhance TFF3 inhibition by promoting monomeric TFF3 degradation, modulating PI3K/AKT and JAK/STAT3 pathways .
Crystallographic Challenges:
- Disorder in Aryl Rings: Bromine’s heavy-atom effect can cause electron density ambiguities. SHELXL refinement with restraints on anisotropic displacement parameters resolves these issues .
- Hydrogen Bonding: NH₂ and C=O groups form intermolecular bonds, stabilizing crystal packing (e.g., N–H⋯O interactions at 2.89 Å) .
Basic: What spectroscopic techniques are critical for characterizing pyrano[3,2-c]chromene-3-carbonitriles?
Answer:
- IR Spectroscopy: Confirms NH₂ (~3310 cm⁻¹), C≡N (~2245 cm⁻¹), and C=O (~1730 cm⁻¹) groups .
- NMR Analysis:
- HRMS: Validates molecular ion peaks (e.g., [M+Na]⁺ at m/z 393.0421 for a trifluorophenyl derivative) .
Advanced: How can contradictory biological activity data be rationalized across structurally similar derivatives?
Answer:
- Substituent Position: Anti-HIV activity drops when bromine shifts from para to meta (e.g., 4-(3-bromophenyl) vs. 4-(4-bromophenyl)) due to altered binding to hydrophobic pockets .
- Solubility vs. Bioactivity: Electron-withdrawing groups (e.g., -NO₂) improve target binding but reduce aqueous solubility, necessitating formulation optimization .
- Assay Variability: Differences in cell lines (e.g., MT-4 vs. K562 cells) and protocols (e.g., incubation time) impact IC₅₀ values .
Q. Table 2: Biological Activity of Selected Derivatives
Basic: What computational methods support the design of pyrano[3,2-c]chromene derivatives?
Answer:
- DFT Calculations: Predict electronic effects of substituents (e.g., bromine’s electron-withdrawing nature lowers LUMO energy, enhancing electrophilicity) .
- Molecular Docking: Models interactions with targets (e.g., TFF3 dimer interface or HIV-1 RT allosteric site) to prioritize synthetic candidates .
Advanced: What strategies resolve discrepancies in reaction yields reported for similar catalytic systems?
Answer:
- Catalyst Loading: Excess catalyst (>10 mol%) may induce side reactions (e.g., aldol condensation), reducing yield .
- Purification Methods: Column chromatography vs. recrystallization impacts purity; e.g., Fe₃O₄@FSM-16/IL-Pd enables easy magnetic separation, minimizing losses .
- Reaction Monitoring: TLC or in-situ IR identifies intermediates (e.g., Knoevenagel adducts) to optimize stepwise vs. one-pot protocols .
Basic: How are crystal structures of these compounds refined, and what software is preferred?
Answer:
- SHELX Suite: SHELXL refines disordered bromine atoms using restraints (e.g., SIMU/DELU for thermal parameters). Twin refinement (TWIN/BASF) resolves pseudo-merohedral twinning .
- Validation Tools: PLATON checks for voids, and CCDC databases validate packing motifs (e.g., R-factor <5% for high-resolution data) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
